molecular formula C6H10ClNO2 B593085 2H-1,2-Oxazine, 2-(chloroacetyl)tetrahydro- (9CI) CAS No. 125794-28-7

2H-1,2-Oxazine, 2-(chloroacetyl)tetrahydro- (9CI)

Cat. No.: B593085
CAS No.: 125794-28-7
M. Wt: 163.60 g/mol
InChI Key: CJQGCQWLNRCJPZ-UHFFFAOYSA-N
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Description

2H-1,2-Oxazine, 2-(chloroacetyl)tetrahydro- (9CI) is a heterocyclic organic compound with the molecular formula C6H10ClNO2 and a molecular weight of 163.6 g/mol This compound is characterized by a six-membered ring containing one oxygen and one nitrogen atom, along with a chloroacetyl group attached to the ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-1,2-Oxazine, 2-(chloroacetyl)tetrahydro- (9CI) can be achieved through several methods. One common approach involves the reaction of nitroso compounds with conjugated dienes via a Diels-Alder reaction . This method allows for the formation of the oxazine ring with high regio- and stereoselectivity. Another approach includes the use of tandem reactions and ring-closing metathesis to construct the oxazine ring .

Industrial Production Methods

Industrial production of 2H-1,2-Oxazine, 2-(chloroacetyl)tetrahydro- (9CI) typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2H-1,2-Oxazine, 2-(chloroacetyl)tetrahydro- (9CI) undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols . Reaction conditions typically involve controlled temperatures and pH to ensure selective and efficient transformations.

Major Products

Major products formed from these reactions include fully substituted tetrahydro-1,2-oxazines, amino alcohols, and various substituted derivatives .

Mechanism of Action

The mechanism of action of 2H-1,2-Oxazine, 2-(chloroacetyl)tetrahydro- (9CI) involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, depending on its structure and functional groups . It may also participate in redox reactions, influencing cellular processes and signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2H-1,2-Oxazine, 2-(chloroacetyl)tetrahydro- (9CI) include:

Uniqueness

2H-1,2-Oxazine, 2-(chloroacetyl)tetrahydro- (9CI) is unique due to its specific chloroacetyl group, which imparts distinct reactivity and potential for functionalization. This makes it a valuable intermediate in the synthesis of complex molecules with diverse applications .

Properties

CAS No.

125794-28-7

Molecular Formula

C6H10ClNO2

Molecular Weight

163.60 g/mol

IUPAC Name

2-chloro-1-(oxazinan-2-yl)ethanone

InChI

InChI=1S/C6H10ClNO2/c7-5-6(9)8-3-1-2-4-10-8/h1-5H2

InChI Key

CJQGCQWLNRCJPZ-UHFFFAOYSA-N

SMILES

C1CCON(C1)C(=O)CCl

Canonical SMILES

C1CCON(C1)C(=O)CCl

Synonyms

2H-1,2-Oxazine, 2-(chloroacetyl)tetrahydro- (9CI)

Origin of Product

United States

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